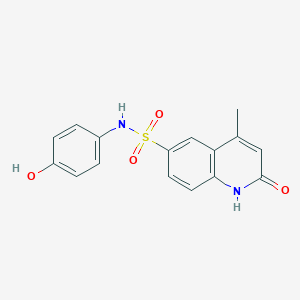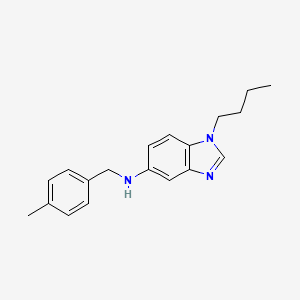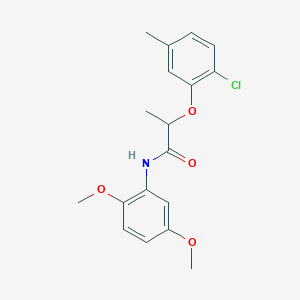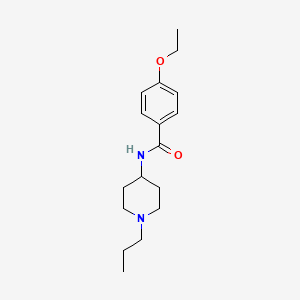![molecular formula C15H13BrN2O B4667821 1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4667821.png)
1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one, also known as BRD-K55549096, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one6 is a selective inhibitor of specific proteins and enzymes, including protein kinases and histone deacetylases. By inhibiting these proteins and enzymes, 1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one6 can alter biological processes and pathways, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one6 has been shown to have various biochemical and physiological effects in different cell types and organisms. For example, 1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one6 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and alter gene expression patterns. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one6 in lab experiments is its selectivity for specific proteins and enzymes, which allows for targeted and precise manipulation of biological processes. However, one limitation is that the effects of 1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one6 may vary depending on the cell type, organism, and experimental conditions used.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one6. One direction is to further explore its role in cancer therapy and to develop more potent and selective inhibitors of specific protein kinases and histone deacetylases. Another direction is to investigate its potential for treating neurodegenerative diseases and to study its effects on the brain and cognitive function. Additionally, more research is needed to understand the mechanisms underlying the effects of 1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one6 and to optimize its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one6 has been used in various scientific studies as a tool compound to study the role of specific proteins and enzymes in biological processes. For example, 1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one6 has been used to study the role of protein kinases in cancer cell proliferation and survival. It has also been used to study the role of histone deacetylases in gene expression and epigenetic regulation.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-6-8-17-15(10-11)18-9-7-14(19)12-2-4-13(16)5-3-12/h2-10H,1H3,(H,17,18)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVCKTCBJXKSEJ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide](/img/structure/B4667741.png)
![N-{3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4667744.png)
![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4667749.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4667752.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4667760.png)

![2-{4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4667774.png)



![2-[(2-methoxyethyl)thio]-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4667809.png)
![ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}-3-methylbenzoate](/img/structure/B4667816.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4667827.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4667828.png)